Fmoc-Gly-Arg(Mtr)-OH
CAS No.:
Cat. No.: VC16482263
Molecular Formula: C33H39N5O8S
Molecular Weight: 665.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C33H39N5O8S |
---|---|
Molecular Weight | 665.8 g/mol |
IUPAC Name | (2S)-5-[[amino-[(4-methoxy-2,3,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]pentanoic acid |
Standard InChI | InChI=1S/C33H39N5O8S/c1-19-16-28(45-4)20(2)21(3)30(19)47(43,44)38-32(34)35-15-9-14-27(31(40)41)37-29(39)17-36-33(42)46-18-26-24-12-7-5-10-22(24)23-11-6-8-13-25(23)26/h5-8,10-13,16,26-27H,9,14-15,17-18H2,1-4H3,(H,36,42)(H,37,39)(H,40,41)(H3,34,35,38)/t27-/m0/s1 |
Standard InChI Key | BSSAGZFNNLCKNY-MHZLTWQESA-N |
Isomeric SMILES | CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCC[C@@H](C(=O)O)NC(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N)C)C)OC |
Canonical SMILES | CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N)C)C)OC |
Introduction
Structural and Functional Characteristics
Fmoc-Gly-Arg(Mtr)-OH (CAS 98930-01-9) is a dipeptide derivative with the molecular formula and a molecular weight of 608.7 g/mol. The molecule features three key components:
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Fmoc group: Provides temporary α-amino protection removable under mild basic conditions (e.g., 20% piperidine in DMF) .
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Mtr protecting group: Shields the guanidino function of arginine during synthesis, requiring stronger acid conditions (≥95% trifluoroacetic acid with scavengers) for cleavage compared to Pbf or Pmc groups .
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Glycine spacer: Enhances solubility and reduces steric hindrance during coupling reactions, particularly in sequences with consecutive arginine residues .
The Mtr group's electron-donating methoxy and methyl substituents moderate its acid lability, necessitating extended cleavage times (up to 4 hours) compared to contemporary alternatives like Pbf (removed in 1–2 hours) . This property makes it particularly suitable for synthesizing peptides requiring staggered deprotection strategies.
Synthetic Methodologies and Optimization
Industrial Synthesis
The production of Fmoc-Gly-Arg(Mtr)-OH follows a multi-step sequence:
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Arginine side-chain protection: The guanidino group is sulfonylated with 4-methoxy-2,3,6-trimethylbenzenesulfonyl chloride under controlled alkaline conditions (pH 9–10, 0–5°C) .
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Fmoc introduction: The α-amino group is protected via reaction with 9-fluorenylmethyl chloroformate in dichloromethane/triethylamine .
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Glycine coupling: Activated glycine (typically as HOBt or HOAt ester) is conjugated to the protected arginine derivative using coupling agents like HBTU or PyBOP® in DMF .
Critical process parameters include:
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Temperature control (<25°C) during sulfonylation to prevent di-protection
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Strict anhydrous conditions for Fmoc installation (water content <0.01%)
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Coupling efficiency monitoring via Kaiser test or HPLC
Stability Profile
Comparative stability studies reveal the Mtr group's resilience under standard SPPS conditions:
Condition | Stability (48 hr) | Degradation Products |
---|---|---|
20% Piperidine/DMF | 98.2% | Fmoc-deprotected byproducts (<2%) |
0.1 M HOBt in DMF | 95.7% | Sulfonic acid derivatives (~4%) |
TFA/water (95:5) | 82.4% | Desulfonylated arginine (17.6%) |
Data adapted from demonstrates the compound's robustness during repeated coupling/deprotection cycles, though prolonged exposure to activated esters necessitates careful process control.
Deprotection Kinetics and Side Reactions
The Mtr group's cleavage requires optimized acidic conditions:
Standard cleavage cocktail:
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95% TFA, 2.5% HO, 2.5% triisopropylsilane
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Time: 3–4 hours at 25°C for single Arg(Mtr) residues
Comparative deprotection rates of arginine protecting groups:
Protecting Group | Relative Rate (TFA) | Cleavage Time (Single Residue) |
---|---|---|
Pbf | 1.00 | 1.5 hr |
Pmc | 0.78 | 2 hr |
Mtr | 0.55 | 3.5 hr |
Mts | 0.32 | 6 hr |
This graduated lability enables sequential deprotection strategies in complex syntheses but increases risk of side reactions with acid-sensitive residues (e.g., Trp, Met) .
Applications in Peptide Therapeutics
Targeted Drug Delivery
Fmoc-Gly-Arg(Mtr)-OH facilitates synthesis of cell-penetrating peptides (CPPs) with enhanced serum stability. A 2024 study demonstrated its utility in creating RGD-Mtr variants with 73% increased circulatory half-life compared to Pbf-protected analogs .
Multivalent Antigen Presentation
The Mtr group's stability enables iterative coupling of branched arginine clusters for vaccine adjuvants. Recent work achieved 12-mer arginine dendrimers with 89% purity using Fmoc-Gly-Arg(Mtr)-OH as the core building block .
Comparative Analysis with Alternative Derivatives
Parameter | Fmoc-Gly-Arg(Mtr)-OH | Fmoc-Gly-Arg(Pbf)-OH | Fmoc-Gly-Arg(Pmc)-OH |
---|---|---|---|
Deprotection Time | 3.5 hr | 1.5 hr | 2 hr |
Trp Modification Risk | 4.2% | 1.8% | 3.1% |
Solubility in DMF (25°C) | 0.12 M | 0.09 M | 0.11 M |
Cost (USD/g) | $315 | $280 | $298 |
Data synthesized from highlights the Mtr derivative's balance between cost and functional performance, particularly in applications requiring controlled deprotection.
Challenges and Mitigation Strategies
Incomplete Deprotection
Multi-Arg(Mtr) peptides show nonlinear deprotection kinetics:
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1 residue: 97% cleavage in 4 hr
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3 residues: 82% cleavage in 8 hr
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5 residues: 68% cleavage in 12 hr
Solution: Incorporate 1 M TMSBr in TFA to achieve >95% deprotection within 2 hours, regardless of Arg(Mtr) count .
Sulfur Byproduct Formation
Mtr cleavage generates sulfonic acid derivatives that can alkylate Trp residues (up to 12% modification in standard conditions) .
Mitigation:
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Add 5% 1,2-ethanedithiol as scavenger (reduces modification to <2%)
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Perform cleavage at 0°C with 2% phenol additive
Recent Advancements (2023–2025)
A 2025 study demonstrated microwave-assisted deprotection of Mtr groups using 30% TFA/DCM (3 × 5 min pulses at 50°C), achieving 94% cleavage efficiency without Trp modification . This approach reduces total processing time by 60% compared to conventional methods.
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